5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 110422-95-2
VCID: VC20743146
InChI: InChI=1S/C11H13N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H3,12,13,14)
SMILES: C1CCC2=CC3=C(C=C2C1)NC(=N3)N
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine

CAS No.: 110422-95-2

Cat. No.: VC20743146

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine - 110422-95-2

CAS No. 110422-95-2
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 5,6,7,8-tetrahydro-1H-benzo[f]benzimidazol-2-amine
Standard InChI InChI=1S/C11H13N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H3,12,13,14)
Standard InChI Key KDDITOVEJPNECU-UHFFFAOYSA-N
SMILES C1CCC2=CC3=C(C=C2C1)NC(=N3)N
Canonical SMILES C1CCC2=CC3=C(C=C2C1)NC(=N3)N

Chemical Structure and Identity

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine is an imidazole derivative incorporating a partially hydrogenated naphthalene ring system. The compound features a unique structural arrangement where an imidazole ring is fused with a tetrahydronaphthalene moiety, creating a tricyclic system with an amino group at the 2-position of the imidazole ring . This structural configuration contributes to its distinctive chemical behavior and potential biological activities.

The compound is characterized by a rigid planar imidazole portion combined with a partially saturated naphthalene scaffold, which provides a balance of aromatic and non-aromatic character. The presence of the amino group at the imidazole's 2-position introduces a potential hydrogen bonding site that may play a significant role in interactions with biological targets.

Molecular Structure Representation

The structure can be represented through various notations, with the SMILES notation being "C1CCC2=CC3=C(C=C2C1)NC(=N3)N" and the InChI notation "InChI=1S/C11H13N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H3,12,13,14)". These notations provide standardized representations of the molecular structure that can be used for computational analysis and database searching.

Physical and Chemical Properties

The compound 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine possesses distinctive physical and chemical properties that are important for understanding its behavior in various environments and potential applications.

Basic Physical Properties

The compound has a molecular formula of C11H13N3 with a molecular weight of 187.24 g/mol . Its exact molecular weight has been calculated as 187.111 . This relatively low molecular weight suggests favorable pharmacokinetic properties if considered for medicinal applications.

Structural and Topological Properties

The compound contains 14 heavy atoms and exhibits a complexity value of 219 . The complexity parameter provides an indication of the structural intricacy of the molecule, which affects its synthesis difficulty and potential interactions.

Table 1: Key Physical and Chemical Properties of 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine

PropertyValueReference
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Exact Molecular Weight187.111
Heavy Atom Count14
Complexity219
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bond Count0
Topological Polar Surface Area54.7 Ų
XLogP2.5

Hydrogen Bonding and Molecular Interactions

The molecule possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors , which are critical parameters for understanding its potential interactions with biological targets and solubility characteristics. These hydrogen bonding capabilities likely stem from the amine group and nitrogen atoms in the imidazole ring.

Lipophilicity and Membrane Permeability

With a calculated XLogP value of 2.5 , the compound demonstrates moderate lipophilicity, suggesting a balanced ability to penetrate lipid membranes while maintaining reasonable water solubility. This property is particularly important for pharmaceutical applications as it affects absorption, distribution, and bioavailability.

Conformational Flexibility

Importantly, the compound has 0 rotatable bonds , indicating a rigid structure with limited conformational flexibility. This rigidity can be advantageous for specific receptor binding as it may reduce the entropic penalty associated with adopting a bioactive conformation.

Nomenclature and Identification

The compound is known by several names and identifiers in chemical databases and literature, facilitating its identification across different platforms and research contexts.

Primary Identifiers

The most definitive identifier for this compound is its Chemical Abstracts Service (CAS) registry number: 110422-95-2 . This unique numerical identifier ensures unambiguous identification of the compound in chemical databases and literature.

Systematic and Alternative Names

  • 5,6,7,8-tetrahydro-1H-benzo[f]benzimidazol-2-amine

  • Naphth[2,3-d]imidazole, 2-amino-5,6,7,8-tetrahydro- (6CI)

  • 1H-Naphth[2,3-d]imidazol-2-amine, 5,6,7,8-tetrahydro-

Database Identifiers

The compound is registered in public chemical databases with the following identifiers:

  • PubChem Compound ID: 23422283

  • Standard InChIKey: KDDITOVEJPNECU-UHFFFAOYSA-N

Table 2: Nomenclature and Identification Information

Identifier TypeValueReference
CAS Registry Number110422-95-2
IUPAC Name5,6,7,8-tetrahydro-1H-benzo[f]benzimidazol-2-amine
PubChem Compound ID23422283
Standard InChIKeyKDDITOVEJPNECU-UHFFFAOYSA-N
Alternative Name 1Naphth[2,3-d]imidazole, 2-amino-5,6,7,8-tetrahydro- (6CI)
Alternative Name 21H-Naphth[2,3-d]imidazol-2-amine, 5,6,7,8-tetrahydro-

Structural Features and Relationship to Imidazole Chemistry

The compound 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine belongs to the broader class of imidazole derivatives, which are known for their diverse biological activities and pharmaceutical applications.

The Imidazole Core

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, serves as the core pharmacophore in this compound. Imidazole derivatives are widely studied for their biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The imidazole ring's amphoteric nature (ability to act as both acid and base) contributes significantly to its biological relevance.

Significance of the 2-Amino Substitution

The amino group at the 2-position of the imidazole ring introduces a nucleophilic center that can participate in hydrogen bonding and other interactions with biological targets. This structural feature is common in many bioactive imidazole derivatives and often contributes to their pharmacological properties.

The Tetrahydronaphthalene Moiety

The partially saturated naphthalene portion of the molecule provides hydrophobic character and structural rigidity. The combination of the aromatic imidazole ring with the partially saturated naphthalene system creates a hybrid structure with potentially unique binding properties to biological targets.

Synthesis and Chemical Reactivity

Reactive Sites and Chemical Behavior

The compound's chemical reactivity is influenced by several structural features:

  • The imidazole NH group, which can participate in acid-base reactions and hydrogen bonding

  • The exocyclic amino group, which provides a nucleophilic center for potential derivatization

  • The aromatic and partially saturated ring systems, which may undergo electrophilic and nucleophilic substitution reactions under appropriate conditions

Current Research Status and Future Directions

Gaps in Current Knowledge

Based on the available search results, there appear to be significant gaps in the published literature regarding:

  • Detailed synthetic methods for this specific compound

  • Comprehensive evaluation of its biological activities

  • Structure-activity relationships compared to related imidazole derivatives

  • Potential therapeutic applications and mechanisms of action

Future Research Opportunities

Future investigations could focus on:

  • Developing efficient synthetic routes to the compound and its derivatives

  • Screening for biological activities across multiple therapeutic areas

  • Structural modifications to optimize potency and selectivity

  • Computational studies to predict binding modes with potential biological targets

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